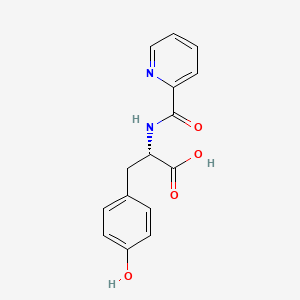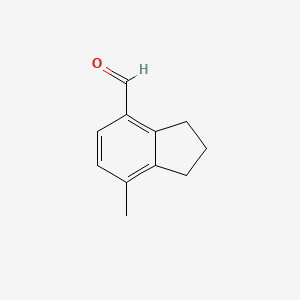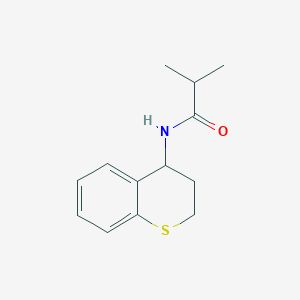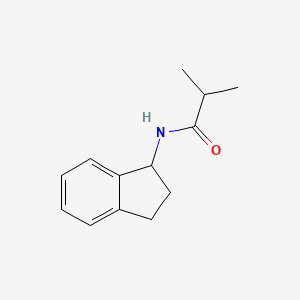![molecular formula C13H18N2O3S B7463564 N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B7463564.png)
N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide, also known as SCE, is a compound that has been studied for its potential use in scientific research. It is a small molecule that has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide involves the inhibition of various enzymes and receptors. It has been shown to inhibit carbonic anhydrase, which is involved in the regulation of acid-base balance. N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide has been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide has various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the immune response. N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide in lab experiments is its small molecular size, which allows it to penetrate cell membranes and interact with intracellular targets. Additionally, N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide has been shown to have low toxicity in animal models. However, one limitation of using N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide. One potential area of research is the development of analogs of N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide with improved solubility and bioavailability. Another area of research is the investigation of the potential use of N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the specific mechanisms of action of N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide and its potential use in the treatment of neurological disorders.
合成法
The synthesis of N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide involves the reaction of 4-sulfamoylphenylacetic acid with cyclobutanecarboxylic acid chloride in the presence of a base. The resulting product is then purified through recrystallization. The yield of N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide is approximately 70%.
科学的研究の応用
N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide has been studied for its potential use in various scientific research areas, including cancer, inflammation, and neurological disorders. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-9(15-13(16)11-3-2-4-11)10-5-7-12(8-6-10)19(14,17)18/h5-9,11H,2-4H2,1H3,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNPFKODGUJYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)
![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)
![2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7463514.png)
![2-[(4-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7463515.png)

![6-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one](/img/structure/B7463528.png)

![8-Methyl-3-[[methyl-[(1-phenylpyrazol-4-yl)methyl]amino]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463538.png)

![N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide](/img/structure/B7463552.png)

![3-[2-[[2-(Morpholin-4-ylmethyl)phenyl]methylamino]-2-oxoethyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7463571.png)
![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]azepan-2-one](/img/structure/B7463575.png)